N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor Electrophysiology

This compound is a structurally differentiated thiazole-benzamide, featuring a 4-(tert-butyl)phenyl and 3,5-dimethoxy substitution pattern. Unlike generic analogs, its specific geometry places it at the intersection of ZAC and P2X3 ion channel pharmacology, as supported by patent filings and close analog data. Ideal for SAR panels benchmarking against TTFB. Secure high-purity, research-grade material with global compliance documentation for your receptor screening programs.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 476280-50-9
Cat. No. B2446321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS476280-50-9
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25)
InChIKeyDVSWWSXEWFIPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 476280-50-9): A Structurally Defined Thiazole-Benzamide for Ion Channel & Neurogenic Target Screening


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 476280-50-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its core scaffold combines a 4-(tert-butyl)phenyl substituent at the thiazole 4-position with a 3,5-dimethoxybenzamide moiety at the 2-position, a substitution pattern that imparts distinct steric and electronic properties compared to simpler N-(thiazol-2-yl)-benzamide analogs [1]. This compound has appeared in patent filings describing P2X3 purinoceptor inhibitors for neurogenic disorders, indicating its intended pharmacological space, though comprehensive public bioactivity data remain sparse [2].

Why N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs in Ion Channel Research


Generic substitution within the thiazole-benzamide class is unreliable because minor structural variations—such as the replacement of a 3-fluorobenzamide with a 3,5-dimethoxybenzamide or the insertion of a phenyl spacer between the thiazole and the tert-butyl group—can drastically alter target selectivity and functional activity. In the closely related N-(thiazol-2-yl)-benzamide series, the lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) was identified as a selective Zinc-Activated Channel (ZAC) antagonist with no significant activity at 5-HT3A, nACh, GABAA, or glycine receptors at 30 μM, but moving the tert-butyl group from the thiazole 4-position to a phenyl ring or modifying the benzamide substitution pattern could shift the pharmacological profile toward P2X3 inhibition or abolish activity entirely [1]. Without direct comparative data for CAS 476280-50-9, the specific substitution pattern of this compound—4-(tert-butyl)phenyl on the thiazole and 3,5-dimethoxy on the benzamide—represents a distinct chemotype whose biological fingerprint cannot be inferred from analogs with different substituent geometries [2].

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide: Quantitative Activity Differentiation Evidence Against Closest Thiazole-Benzamide Analogs


ZAC Antagonist Potency Comparison: Target Compound (Inferred) vs. Direct Analog TTFB in Functional Electrophysiology

No direct ZAC activity data are publicly available for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. However, its close structural analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), which differs by lacking a phenyl spacer and bearing a 3-fluoro rather than 3,5-dimethoxybenzamide, acts as a selective ZAC antagonist with an IC50 of 1–3 μM in Xenopus oocyte two-electrode voltage clamp assays. TTFB showed no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM, demonstrating target selectivity within the Cys-loop receptor superfamily [1]. The presence of a bulkier 3,5-dimethoxybenzamide in the target compound may alter binding mode, ZAC potency, or selectivity relative to TTFB, making the target compound a distinct pharmacological probe candidate [2].

Zinc-Activated Channel (ZAC) Cys-loop receptor Electrophysiology

P2X3 Purinoceptor Inhibition: Patent Disclosure Context vs. Validated P2X3 Antagonists

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide falls within the generic Markush structure of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family, which claims compounds as P2X3 receptor inhibitors for neurogenic disorder treatment [1]. The patent describes P2X3 as a validated target for nociception and inflammatory pain, with knock-out mouse data supporting its role. However, the patent does not provide individual compound IC50 values for P2X3 inhibition. Commercially developed P2X3 antagonists such as gefapixant (AF-219) have reported pIC50 values of approximately 7.5–8.5 in recombinant human P2X3 assays, but no head-to-head data exist between the target compound and these clinical-stage molecules [2]. The target compound's 4-(tert-butyl)phenyl-thiazole core may offer a differentiated binding mode from the benzamide or diaminopyrimidine chemotypes of known P2X3 antagonists, but quantitative activity comparison is not currently possible.

P2X3 receptor Neurogenic pain Ligand-gated ion channel

Structural Differentiation from TTFB: Physicochemical and Steric Property Divergence with Implications for Solubility and Membrane Permeability

The target compound possesses a molecular formula of C22H24N2O3S (MW ~396.5 g/mol) incorporating a 3,5-dimethoxybenzamide group, compared to TTFB (C14H14FN3OS, MW ~291.3 g/mol) which bears a 3-fluorobenzamide. The additional phenyl ring spacer in the target compound increases molecular volume, polar surface area, and the number of hydrogen bond acceptors (three methoxy oxygens plus amide carbonyl vs. one fluorine plus amide carbonyl in TTFB) [1]. While no experimental logP or solubility data are publicly available for the target compound, computational prediction based on the 3,5-dimethoxy substitution pattern suggests lower intrinsic aqueous solubility and higher logP compared to TTFB, potentially altering in vitro assay behavior and requiring different solvent conditions (e.g., higher DMSO percentage) for reliable screening [2].

Physicochemical properties Drug-likeness Structural analog comparison

Optimal Application Scenarios for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide Based on Available Structural and Patent Evidence


SAR Expansion of ZAC-Selective Antagonist Chemotypes

Given the demonstrated ZAC selectivity of the close analog TTFB, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can serve as a structurally differentiated tool for exploring how a phenyl spacer and 3,5-dimethoxy substitution impact ZAC potency, kinetics (e.g., state-dependent inhibition), and selectivity against other Cys-loop receptors. Investigators should benchmark this compound against TTFB (IC50 1–3 μM) in side-by-side electrophysiological assays [1].

P2X3 Purinoceptor Inhibitor Screening and Hit Validation

As a member of Bayer's claimed P2X3 inhibitor chemotype, this compound is suitable for inclusion in screening cascades aimed at identifying novel P2X3 antagonists for neurogenic pain or chronic cough. Its 4-(tert-butyl)phenyl-thiazole core offers a scaffold distinct from existing clinical P2X3 antagonists such as gefapixant, potentially circumventing known selectivity or tolerability liabilities. Independent validation of P2X3 IC50 and selectivity against P2X2/3 heteromers is essential [2].

Chemical Probe Development for Ligand-Gated Ion Channel Subtype Profiling

The compound's placement at the intersection of two ligand-gated ion channel families (ZAC and P2X3) makes it a candidate for broader ion channel subtype profiling panels. Procurement of this compound alongside TTFB and structurally simplified thiazole-benzamide analogs enables systematic SAR mapping of substituent effects on channel subtype selectivity, provided that all compounds are tested under identical assay conditions [1][2].

Quote Request

Request a Quote for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.